
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol is an organic compound that features a carbazole moiety linked to a chlorinated phenylamino group via a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from carbazole, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Propanol Chain: The propanol chain can be introduced via alkylation reactions, often using halogenated propanol derivatives.
Attachment of the Chlorinated Phenylamino Group: This step might involve nucleophilic substitution reactions where the chlorinated phenylamine is attached to the propanol chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form ketones or aldehydes.
Reduction: The nitro group (if present) in the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH₃ (Ammonia).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carbazole ketones, while reduction could produce carbazole amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with anticancer or antimicrobial properties.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Carbazol-9-yl-3-phenylamino-propan-2-ol: Lacks the chlorine atom in the phenyl ring.
1-Carbazol-9-yl-3-(3-bromo-phenylamino)-propan-2-ol: Contains a bromine atom instead of chlorine.
1-Carbazol-9-yl-3-(3-methyl-phenylamino)-propan-2-ol: Contains a methyl group instead of chlorine.
Uniqueness
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C21H19ClN2O |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
1-carbazol-9-yl-3-(3-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C21H19ClN2O/c22-15-6-5-7-16(12-15)23-13-17(25)14-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,17,23,25H,13-14H2 |
InChI-Schlüssel |
KITYXOSZSFHNRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC(=CC=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


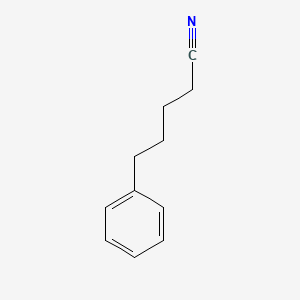

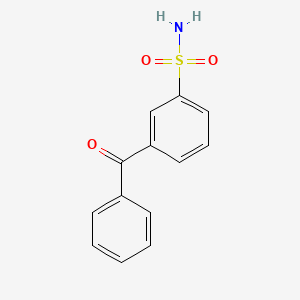
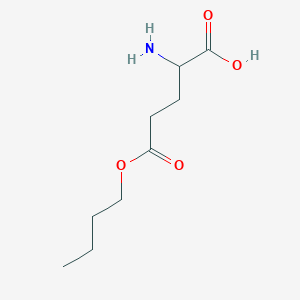
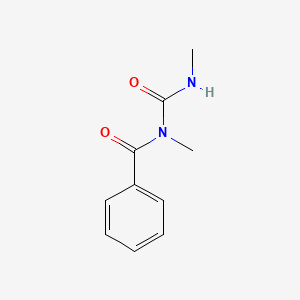


![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)

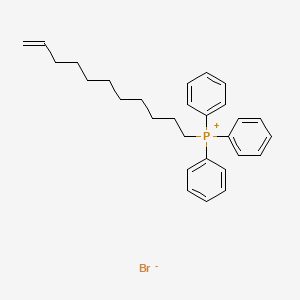



![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)
